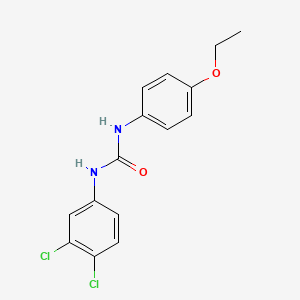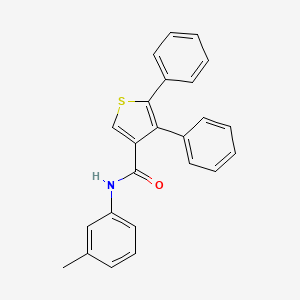![molecular formula C17H20N2O3S2 B5151983 N-isopropyl-2-({[4-(methylthio)phenyl]sulfonyl}amino)benzamide](/img/structure/B5151983.png)
N-isopropyl-2-({[4-(methylthio)phenyl]sulfonyl}amino)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-isopropyl-2-({[4-(methylthio)phenyl]sulfonyl}amino)benzamide, commonly known as MS023, is a small molecule inhibitor of the bromodomain and extra-terminal (BET) family of proteins. BET proteins are epigenetic readers that bind to acetylated lysine residues on histones and regulate gene expression. MS023 has been shown to inhibit BET proteins and has potential therapeutic applications in cancer, inflammation, and other diseases.
Mecanismo De Acción
MS023 inhibits N-isopropyl-2-({[4-(methylthio)phenyl]sulfonyl}amino)benzamide proteins by binding to the bromodomain pocket, which prevents the interaction between this compound proteins and acetylated lysine residues on histones. This, in turn, leads to the downregulation of oncogene expression and the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
In addition to its anti-tumor effects, MS023 has also been shown to have anti-inflammatory effects. This compound proteins are known to play a role in the regulation of inflammatory gene expression, and inhibition of this compound proteins has been shown to reduce inflammation in various disease models. MS023 has been shown to inhibit the expression of inflammatory cytokines and chemokines in macrophages and other immune cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of MS023 is its specificity for N-isopropyl-2-({[4-(methylthio)phenyl]sulfonyl}amino)benzamide proteins, which allows for the selective inhibition of this compound-mediated gene expression. However, one limitation of MS023 is its relatively low potency compared to other this compound inhibitors. This may limit its effectiveness in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of MS023 and N-isopropyl-2-({[4-(methylthio)phenyl]sulfonyl}amino)benzamide protein inhibition. One area of interest is the development of more potent and selective this compound inhibitors, which may have improved therapeutic potential. Another area of interest is the identification of biomarkers that can predict response to this compound inhibitors in cancer patients. Additionally, the role of this compound proteins in other diseases, such as neurodegenerative diseases and cardiovascular disease, is an area of active research.
Métodos De Síntesis
The synthesis of MS023 involves several steps, including the reaction of 4-(methylthio)benzene-1-sulfonyl chloride with 2-aminobenzonitrile to form 2-({[4-(methylthio)phenyl]sulfonyl}amino)benzonitrile. This intermediate is then reacted with isopropylamine to form the final product, N-isopropyl-2-({[4-(methylthio)phenyl]sulfonyl}amino)benzamide.
Aplicaciones Científicas De Investigación
MS023 has been extensively studied for its potential therapeutic applications in cancer. N-isopropyl-2-({[4-(methylthio)phenyl]sulfonyl}amino)benzamide proteins are known to play a critical role in the regulation of oncogene expression, and inhibition of this compound proteins has been shown to have anti-tumor effects in various cancer models. MS023 has been shown to inhibit the growth of several cancer cell lines, including acute myeloid leukemia, multiple myeloma, and breast cancer.
Propiedades
IUPAC Name |
2-[(4-methylsulfanylphenyl)sulfonylamino]-N-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S2/c1-12(2)18-17(20)15-6-4-5-7-16(15)19-24(21,22)14-10-8-13(23-3)9-11-14/h4-12,19H,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUPIKKDNJKHXBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]methyl}benzonitrile](/img/structure/B5151920.png)
![methyl 4-[4-(diethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5151928.png)
![ethyl 4-[(4-methoxybenzyl)amino]-1-piperidinecarboxylate](/img/structure/B5151936.png)
![ethyl N-(2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B5151943.png)

![N-methyl-1-(1-{[1-(2-thienylmethyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methanamine bis(trifluoroacetate)](/img/structure/B5151952.png)
![3-[1-(2,1,3-benzothiadiazol-5-ylmethyl)-4-piperidinyl]-N-[2-(dimethylamino)ethyl]propanamide](/img/structure/B5151964.png)
![4-[2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]-N,N-diethylbenzenesulfonamide hydrobromide](/img/structure/B5151967.png)
![ethyl 4-amino-2-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}thio)-5-pyrimidinecarboxylate](/img/structure/B5151977.png)
![4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-nitrobenzenesulfonate](/img/structure/B5151993.png)
![3-benzyl-7-(2-bromobenzyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane hydrochloride](/img/structure/B5152001.png)
![methyl 3-{[2-(3-bromophenoxy)propanoyl]amino}benzoate](/img/structure/B5152010.png)
![(3aS*,6aR*)-3-[2-(4-methoxyphenyl)ethyl]-5-(1-piperidinylsulfonyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5152014.png)